molecular formula C8H3F2NO2 B1591308 4,7-Difluoroindoline-2,3-dione CAS No. 749240-52-6

4,7-Difluoroindoline-2,3-dione

Cat. No.: B1591308
CAS No.: 749240-52-6
M. Wt: 183.11 g/mol
InChI Key: ZHGOEPJMKPVIRT-UHFFFAOYSA-N
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Description

4,7-Difluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3F2NO2. This compound is part of the indoline family, which is known for its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroindoline-2,3-dione typically involves the reaction of 2,5-difluoroaniline with chloral hydrate and sodium sulfate in water, followed by the addition of hydroxylamine hydrochloride. The intermediate product is then treated with concentrated sulfuric acid to yield this compound . Another method involves the use of sodium hydroxide and hydrogen peroxide in water at room temperature, followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoroindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,7-Difluoroindoline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Difluoroindoline-2,3-dione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Properties

IUPAC Name

4,7-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGOEPJMKPVIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588633
Record name 4,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749240-52-6
Record name 4,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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